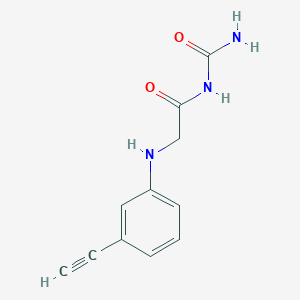
n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group, an iodine atom attached to the benzene ring, and a methyl group attached to the nitrogen atom of the amide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfone group through oxidation. The iodination of the benzene ring is usually achieved using iodine or iodine monochloride in the presence of a suitable catalyst. The final step involves the formation of the amide bond by reacting the iodinated benzene derivative with N-methylamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Further oxidized sulfone derivatives.
Reduction: Deiodinated benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
科学的研究の応用
Chemistry: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfone-containing molecules with biological targets. Its iodine atom also makes it useful in radiolabeling studies.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. The compound’s overall structure allows it to fit into specific binding pockets, modulating the activity of the target protein or enzyme.
類似化合物との比較
n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the tetrahydrothiophene ring with a sulfone group but differs in the presence of a pyrazole ring instead of a benzene ring.
n-(1,1-Dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide: This compound has a similar tetrahydrothiophene ring with a sulfone group but contains a hydrazinecarbothioamide moiety instead of a benzamide group.
Uniqueness: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide is unique due to the presence of the iodine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the sulfone group and the iodine atom makes this compound particularly interesting for further research and development.
特性
分子式 |
C12H14INO3S |
|---|---|
分子量 |
379.22 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-3-iodo-N-methylbenzamide |
InChI |
InChI=1S/C12H14INO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |
InChIキー |
PTGMXTBLVYYAJJ-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14915161.png)









![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)

